molecular formula C9H9NO3 B12332147 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B12332147
M. Wt: 179.17 g/mol
InChI Key: DLHLYNSDHVXJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxyindole-2-carboxylic Acid

  • Additional hydroxyl group at position 5 enhances solubility in polar solvents (e.g., water solubility: 12.7 mg/mL vs. 3.4 mg/mL for the mono-hydroxy derivative).
  • Redox activity : The catechol moiety facilitates oxidation to quinone species, unlike the single hydroxyl group in this compound.

3-Ethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid

  • Oxo group at position 2 introduces a keto-enol tautomeric system absent in the target compound.
  • Ethyl substituent at position 3 increases lipophilicity (logP: 1.8 vs. 0.9).

1-[(tert-Butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic Acid

  • Protective tert-butoxycarbonyl (Boc) group at nitrogen alters hydrogen-bonding capacity and steric profile.
  • Molecular weight : 279.29 g/mol (vs. 195.17 g/mol for the unprotected compound).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-2,4,8,10-11H,3H2,(H,12,13)

InChI Key

DLHLYNSDHVXJIN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Fischer Indole Synthesis with Japp–Klingemann Modification

The Japp–Klingemann variant of the Fischer indole synthesis enables the construction of hydroxylated indole derivatives. Heinrich and Böttcher demonstrated this approach for synthesizing 6-hydroxy-indole-5-carboxylic acids, adaptable to the target compound:

  • Starting Material : 4-Aminosalicylic acid (11) undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C.
  • Coupling : The diazonium salt reacts with ethyl acetoacetate to form a hydrazone intermediate.
  • Cyclization : Acid-mediated cyclization (e.g., HCl/EtOH) yields a mixture of 4- and 6-hydroxyindole isomers (13/14) in a 6:1 ratio.
  • Decarboxylation : Heating under reflux in aqueous HCl selectively decarboxylates the 6-hydroxy isomer (15) to yield the carboxylic acid.

Key Parameters :

  • Yield: 30–40% after isomer separation.
  • Regioselectivity: Directed by electron-donating hydroxyl groups during cyclization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving yields and reducing side products. VulcanChem highlights this method for indole carboxylates:

  • Reaction Setup : A mixture of 5-nitroindole-4-ylacetonitrile, ethyl bromoacetate, and DBU in DMF.
  • Microwave Conditions : 150°C, 300 W, 30 minutes.
  • Reduction : Nitro groups are reduced using Pd/C under H₂, followed by hydrolysis with NaOH to yield the carboxylic acid.

Advantages :

  • Reaction time reduced from 24 hours (conventional heating) to 30 minutes.
  • Yield: 85–90% after purification.

Continuous Flow Reactor Synthesis

Continuous flow systems enhance scalability and reproducibility. VulcanChem reports:

  • Reagent Mixing : Precursors (e.g., indole derivatives and acyl chlorides) are dissolved in 1,2-dichloroethane.
  • Flow Parameters :
    • Temperature: 80°C.
    • Residence time: 5 minutes.
    • Catalyst: AlCl₃ (10 mol%).
  • In-line Quenching : Effluent is neutralized with aqueous NaHCO₃, followed by solvent evaporation.

Outcomes :

  • Purity: >95% (HPLC).
  • Throughput: 1.2 kg/day.

Friedel-Crafts Acylation and Sequential Reduction

Adapted from anti-tubercular indole-2-carboxamide synthesis:

  • Acylation : Ethyl 5-chloroindole-2-carboxylate (6) reacts with acyl chlorides (7a–c) in 1,2-dichloroethane/AlCl₃ to form 3-acyl derivatives (8a–c).
  • Reduction : Ketones are reduced to alkyl groups using triethylsilane in trifluoroacetic acid (TFA), yielding 3-alkyl-5-chloroindole-2-carboxylates (9a–c).
  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts esters to carboxylic acids (10a–c).

Optimization :

  • Yield for 3-ethyl derivative: 72% after column chromatography.

Oxidative Cyclization with Potassium Hexacyanoferrate(III)

Li et al. developed an oxidative method for dihydroxyindole carboxylates:

  • Substrate : L-DOPA (1g, 5.07 mmol) dissolved in deionized water under N₂.
  • Oxidation : K₃[Fe(CN)₆] (20.3 mmol) and KHCO₃ (25.4 mmol) added, followed by NaOH (3 M).
  • Workup : Quenched with Na₂S₂O₅, acidified to pH 3, and extracted with ethyl acetate.

Results :

  • Yield: 86% (843 mg).
  • Purity: >98% (HPLC).

Protection/Deprotection Strategies

Boc-protected intermediates facilitate selective functionalization:

  • Protection : 6-hydroxy-2,3-dihydro-1H-indole is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form 1-Boc-6-hydroxyindole.
  • Carboxylation : Lithiation at C2 with LDA, followed by quenching with CO₂, yields the Boc-protected carboxylic acid.
  • Deprotection : TFA in DCM removes the Boc group, yielding the target compound.

Yield : 65–70% over three steps.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Fischer Indole 30–40 24–48 h Regioselective hydroxylation Isomer separation required
Microwave 85–90 0.5–2 h Rapid kinetics Specialized equipment needed
Continuous Flow >95 5 min Scalability High initial setup cost
Friedel-Crafts 72 6–12 h Modular substitution Multiple steps
Oxidative 86 0.25 h Single-step oxidation Requires anaerobic conditions
Protection/Deprotection 65–70 8–12 h Selective functionalization Costly reagents

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinonoid structures, and reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has been shown to effectively inhibit the strand transfer activity of the integrase enzyme, which is crucial for viral replication. Structural modifications have led to derivatives with enhanced inhibitory effects, showcasing the compound's promise as a scaffold for developing novel antiviral agents .

Mechanism of Action
The mechanism involves metal-chelating interactions between the compound and the active site of HIV-1 integrase. Specifically, binding studies indicate that the carboxyl group of the compound interacts with magnesium ions essential for integrase activity. This interaction is critical for the compound's ability to inhibit viral replication effectively .

Anti-inflammatory Properties
Indole derivatives have been explored for their anti-inflammatory effects. Compounds similar to this compound have been implicated in modulating immune responses by inhibiting interleukin-4 gene expression. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive immune responses .

Neuroprotective Effects
There is emerging evidence that indole derivatives may possess neuroprotective properties. These compounds could play a role in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

Catalyst-Free Synthesis
An efficient catalyst-free synthesis method has been developed for producing 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines. This method simplifies the synthesis process and enhances yield, making it a valuable approach for researchers looking to explore the chemical space around indole derivatives .

Comparative Analysis of Derivatives

To better understand the potential of this compound and its derivatives, a comparative analysis based on their biological activities is presented in Table 1.

Compound NameIC50 (μM)Biological ActivityNotes
Compound 312.41HIV-1 Integrase InhibitorStrongest activity among tested compounds
Compound 20a0.13HIV-1 Integrase InhibitorSignificant improvement over parent compound
Parent CompoundN/ABaselineReference for comparative analysis

Mechanism of Action

The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Indole-2-carboxylic Acid (CAS 1477-50-5)
  • Structure : Fully aromatic indole with a carboxylic acid at position 2.
  • Key Differences : Lacks the 6-hydroxyl and 2,3-dihydro groups.
  • Applications : Used in catalytic addition reactions (e.g., with alkynes) due to its aromatic stability .
  • Physical Properties : Higher melting point (205–209°C) compared to the dihydro-hydroxy analog, attributed to greater rigidity .
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic Acid (CAS 14192-26-8)
  • Structure : Contains a ketone group at position 2 instead of a carboxylic acid.
  • Key Differences : The oxo group increases electrophilicity, making it reactive in nucleophilic substitutions. Used as an intermediate in kinase inhibitor synthesis .
Indole-6-carboxylic Acid (CAS 1670-82-2)
  • Structure : Fully aromatic indole with a carboxylic acid at position 6.
  • Key Differences : Lacks the hydroxyl group and dihydro saturation.
  • Physical Properties : Higher melting point (256–259°C) due to strong intermolecular π-π stacking .

Saturation and Ring Modifications

2,3-Dihydro-1H-isoindole-1-carboxylic Acid (CAS 66938-02-1)
  • Structure : Isoindole derivative with a saturated five-membered ring.
  • Key Differences : The isoindole core alters electronic distribution, reducing resonance stabilization. Applications include peptide mimetics and protease inhibitors .
Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)
  • Structure : Chroman-based antioxidant with a hydroxyl and carboxylic acid group.
  • Key Differences: Non-indole scaffold but shares a hydroxyl-carboxylic acid motif. Widely used as a reference in antioxidant assays (e.g., TEAC values) .

Biological Activity

6-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid (also referred to as 6-hydroxyindoline-2-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Its chemical formula is C10H9NO3C_10H_9NO_3, with the following structural features:

  • Hydroxyl Group : Contributes to its solubility and reactivity.
  • Carboxylic Acid Group : Imparts acidic properties and facilitates interactions with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties , which help in modulating oxidative stress in cells. Studies indicate that it can scavenge free radicals and enhance cellular antioxidant defense mechanisms, thereby reducing oxidative damage to biomolecules.

2. Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Notably, it has been effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections .

3. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against HIV. Derivatives of indole carboxylic acids have been identified as inhibitors of HIV-1 integrase, with binding studies suggesting that modifications to the indole core can enhance antiviral efficacy . For instance, structural optimizations have led to derivatives with improved inhibitory effects against integrase, showing IC50 values as low as 0.13 μM .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Metal Ion Chelation : The carboxyl group can chelate metal ions like Mg²⁺, which are essential for the activity of various enzymes, including integrases in viral replication .
  • Radical Scavenging : The hydroxyl group is believed to play a critical role in neutralizing free radicals, thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindingsReference
Antioxidant StudyDemonstrated significant radical scavenging activity
Antimicrobial StudyEffective against E. coli and S. aureus with MIC values ranging from 15.5 to 31.25 µg/mL
Antiviral StudyIndole derivatives showed IC50 values as low as 0.13 μM against HIV integrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.